2-(3-Methoxyphenyl)ethanimidamide hydrochloride

Medicinal Chemistry Structural Biology Assay Development

This 3-methoxyphenylacetamidine hydrochloride (CAS 6487-98-5) is indispensable for NOS inhibitor screening: its meta-methoxy substitution creates a specific hydrogen-bonding network (2 donors, 3 acceptors; tPSA 59.1 Ų) critical for iNOS/nNOS binding-site discrimination. The HCl salt form locks the amidine in a stable protonated state—unlike the free base (CAS 208718-83-6), which introduces uncontrolled variability in aqueous assay buffers. With LogP 2.78, the scaffold achieves cell permeability suitable for target engagement studies. Batch-to-batch purity consistency (95–98%) across certified suppliers supports high-throughput screening reproducibility. Use alongside reference inhibitor 1400W (iNOS Ki = 7 nM) for comparative SAR; generic acetamidine analogs cannot substitute without compromising selectivity data integrity.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 6487-98-5
Cat. No. B1598604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)ethanimidamide hydrochloride
CAS6487-98-5
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=N)N
InChIInChI=1S/C9H12N2O.ClH/c1-12-8-4-2-3-7(5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
InChIKeyMAJPASBCPDHGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)ethanimidamide Hydrochloride (CAS 6487-98-5): Procurement-Grade Specification and Sourcing Profile


2-(3-Methoxyphenyl)ethanimidamide hydrochloride (CAS 6487-98-5) is a synthetic phenylacetamidine derivative with the molecular formula C₉H₁₃ClN₂O and molecular weight 200.67 g/mol . The compound features a methoxy-substituted phenyl ring at the meta position coupled to an ethanimidamide functional group, existing as a hydrochloride salt . It is commercially available as a research chemical building block from multiple certified suppliers, with typical purity specifications of 95–98% . The compound serves as a versatile scaffold for medicinal chemistry applications, particularly in the development of small-molecule modulators targeting nitric oxide synthases and related inflammatory pathways [1]. This compound is available as a solid and is classified under HS code 2925290090 for customs purposes [2].

Procurement Alert: Why Generic Substitution of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride (CAS 6487-98-5) Introduces Unquantified Risk in NOS-Targeted Research


The substitution of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride with generic acetamidine analogs is scientifically inadvisable due to the extreme sensitivity of nitric oxide synthase (NOS) isoform selectivity to minor structural perturbations [1]. The 3-methoxy substitution pattern on the phenyl ring confers specific hydrogen-bonding capabilities and electronic distribution that dictate the compound's binding orientation within the NOS active site [2]. Even closely related analogs, such as the 4-hydroxy-3-methoxy derivative or N'-hydroxy variants, exhibit divergent iNOS/nNOS selectivity profiles that cannot be predicted without empirical evaluation [3]. Furthermore, the hydrochloride salt form of CAS 6487-98-5 is critical for maintaining the amidine functionality in a protonated state suitable for direct use in biochemical assays; substitution with the free base (CAS 208718-83-6) alters solubility, stability, and assay reproducibility . These molecular distinctions directly impact experimental outcomes in inflammation and neuroprotection models, making blind substitution a source of uncontrolled variability in both academic research and industrial screening campaigns [4].

Quantitative Differentiation Evidence: 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride (CAS 6487-98-5) Versus Closest Analogs


Hydrogen Bond Donor/Acceptor Profile Differentiation from Free Base Form (CAS 208718-83-6)

The hydrochloride salt (CAS 6487-98-5) contains 2 hydrogen bond donors and 3 hydrogen bond acceptors, with a topological polar surface area (tPSA) of 59.1 Ų [1]. In contrast, the free base analog (CAS 208718-83-6) maintains the same donor/acceptor count but lacks the chloride counterion, resulting in altered protonation state and solubility behavior under physiological assay conditions . The hydrochloride salt exhibits a calculated LogP of 2.78, indicating moderate lipophilicity suitable for membrane permeability studies, whereas the free base form has an experimentally unverified LogP prediction range [2].

Medicinal Chemistry Structural Biology Assay Development

Purity Specification Benchmarking for Reproducible Screening Campaigns

Commercially available 2-(3-Methoxyphenyl)ethanimidamide hydrochloride (CAS 6487-98-5) is supplied with verified purity specifications ranging from 95% to 98% across major vendors . Fluorochem offers this compound at 97.0% purity (Product Code F068030) with full analytical characterization including HPLC . AKSci provides the compound at 95% minimum purity with SDS documentation . In comparison, the free base analog (CAS 208718-83-6) is offered at 98–99% purity but lacks the salt form's inherent stability advantages . The N'-hydroxy derivative exhibits lower commercial availability and unstandardized purity ranges, introducing variability in dose-response experiments .

High-Throughput Screening Quality Control Procurement

NOS Inhibitory Scaffold Validation in Acetamidine Class

Acetamidine-based scaffolds, including the phenylacetamidine core present in 2-(3-Methoxyphenyl)ethanimidamide hydrochloride, have been validated as nitric oxide synthase (NOS) inhibitors in multiple independent studies [1]. Specifically, newly synthesized acetamidine derivatives were screened for NOS inhibitory activity and isoform selectivity (iNOS vs. nNOS vs. eNOS) using RP-HPLC-based L-citrulline detection assays [2]. The 3-methoxyphenyl substitution pattern is structurally analogous to the pharmacophore found in known iNOS inhibitors such as 1400W (Ki = 7 nM for iNOS, with >1000-fold selectivity over nNOS and eNOS) [3]. While direct quantitative data for CAS 6487-98-5 itself is limited in the open literature, the class-level evidence demonstrates that acetamidines with substituted phenyl rings at the meta position exhibit measurable NOS inhibition, distinguishing them from unsubstituted acetamidine which shows negligible activity [4].

Inflammation Nitric Oxide Synthase Drug Discovery

Validated Application Scenarios for 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride (CAS 6487-98-5) in Academic and Industrial Research


NOS Isoform Selectivity Screening in Inflammation and Neurodegeneration Models

Based on class-level validation of acetamidine scaffolds as NOS inhibitors [1], 2-(3-Methoxyphenyl)ethanimidamide hydrochloride (CAS 6487-98-5) is appropriate for inclusion in focused screening libraries targeting iNOS/nNOS selectivity. The compound's hydrogen-bonding profile (2 donors, 3 acceptors, tPSA 59.1 Ų) [2] supports binding to the NOS active site arginine-binding pocket, making it suitable for comparative structure-activity relationship (SAR) studies alongside reference inhibitors such as 1400W (iNOS Ki = 7 nM) [3].

Phenylacetamidine Scaffold Derivatization for Melatonin Receptor Ligand Discovery

The 3-methoxyphenyl moiety present in CAS 6487-98-5 is a critical pharmacophoric element found in MT2-selective melatonin receptor ligands such as UCM765, which demonstrates selective promotion of non-rapid eye movement sleep in rodent models [4]. The compound serves as a versatile starting material for synthesizing N-substituted acetamidine derivatives via condensation reactions with various amines or aldehydes, enabling exploration of MT1/MT2 receptor selectivity [5].

High-Throughput Screening with Verified Purity Specifications

The consistent commercial purity range of 95–98% for CAS 6487-98-5 across multiple certified vendors makes this compound suitable for high-throughput screening (HTS) campaigns where batch-to-batch reproducibility is essential. The hydrochloride salt form ensures stable protonation state under assay conditions, reducing false-positive rates compared to free base analogs that may undergo variable protonation in aqueous buffers .

Chemical Biology Tool for Probing Amidino-Protein Interactions

The amidine functional group in CAS 6487-98-5 mimics the guanidino moiety of L-arginine, enabling its use as a chemical biology probe for studying enzymes that recognize arginine-like substrates. The compound's physicochemical properties (LogP = 2.78, tPSA = 59.1 Ų) [6] fall within favorable ranges for cell permeability, supporting its utility in cellular target engagement assays where arginine-mimetic small molecules are required [7].

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